11b-methyl-3-oxo-1H,2H,3H,5H,6H,11H,11bH-indolo[3,2-g]indolizine-5-carboxylic acid
Description
This compound belongs to the indoloindolizine class, characterized by a fused bicyclic system combining indole and indolizine moieties. Key structural features include:
- 11b-Methyl group: A methyl substituent at the 11b position, influencing steric and electronic properties.
- 3-Oxo group: A ketone at position 3, which may participate in tautomerism or hydrogen bonding.
- 5-Carboxylic acid: A polar functional group at position 5, enhancing solubility and enabling derivatization (e.g., esterification or salt formation).
The synthesis of such fused heterocycles typically involves cyclization reactions of azidocinnamate esters or multicomponent heterocyclizations, as seen in analogous compounds .
Properties
IUPAC Name |
11b-methyl-3-oxo-2,5,6,11-tetrahydro-1H-indolizino[8,7-b]indole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-16-7-6-13(19)18(16)12(15(20)21)8-10-9-4-2-3-5-11(9)17-14(10)16/h2-5,12,17H,6-8H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDWCAYIVCYIPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)N1C(CC3=C2NC4=CC=CC=C34)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008695-48-4 | |
| Record name | 11b-methyl-3-oxo-1H,2H,3H,5H,6H,11H,11bH-indolo[3,2-g]indolizine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indole-Based Derivatives
(a) 5-Hydroxy-1H-indole-2-carboxylic Acid (Compound 10, )
- Core Structure: Monocyclic indole (simpler than the fused indoloindolizine system).
- Substituents : Hydroxy group at C5 and carboxylic acid at C2.
- Synthesis : Derived from azidocinnamate ester cyclization (42% yield) followed by hydrolysis .
- Key Differences :
- Lacks the fused indolizine ring and 11b-methyl group.
- Carboxylic acid at C2 vs. C5 in the target compound, altering electronic distribution.
(b) 3-(4-Oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-carboxylic Acids (Compounds 1a–1f, )
- Core Structure: Indole with a thiazolidinone-thione moiety at C3.
- Substituents: Thioxothiazolidinone group (sulfur-containing) and carboxylic acid at C2.
- Synthesis: Condensation of 3-formylindole-2-carboxylic acid with 4-thioxo-2-thiazolidinone under acidic reflux .
- Key Differences: Thiazolidinone-thione group introduces sulfur-based reactivity (e.g., nucleophilic substitutions). Carboxylic acid at C2 vs. C5 in the target compound.
Isoquinoline Derivatives
(a) 7-(4-Chlorophenyl)-4-(2-hydroxy-3-methoxyphenyl)-3-methylisoquinolin-5(6H)-one (Compound 10n, )
- Core Structure: Isoquinoline (a benzo-fused pyridine).
- Substituents : Chlorophenyl, hydroxymethoxyphenyl, and methyl groups.
- Synthesis: Ultrasound-assisted multicomponent reaction of 5-amino-3-methylisoxazole, aldehydes, and cyclic β-diketones .
- Key Differences: Isoquinoline core lacks the indole moiety present in the target compound. Substituents are aryl and alkyl rather than fused heterocyclic groups.
Key Research Findings
Regioselectivity in Cyclization : highlights that substituent position (e.g., 3-methoxy vs. 3,4-dimethoxy) dictates regioselectivity during azidocinnamate cyclization, yielding 5- or 7-substituted indoles . This suggests the 11b-methyl group in the target compound may direct cyclization to favor indoloindolizine formation.
~2.5 for C2-COOH) and derivatization pathways.
Synthetic Efficiency : Ultrasound-assisted methods () achieve faster reaction times (<2 hours) compared to thermal cyclization (reflux for hours, ), though yields are unspecified .
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